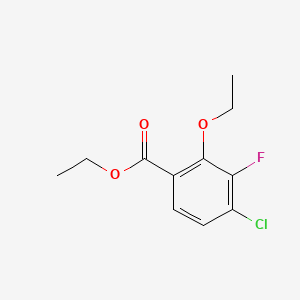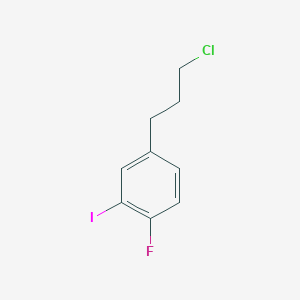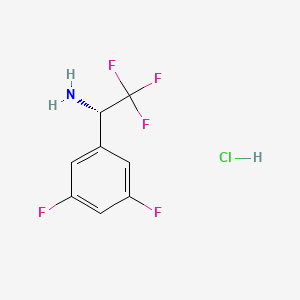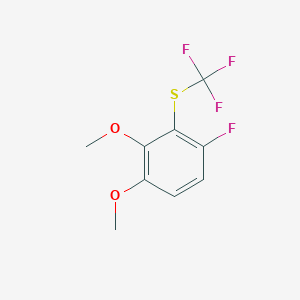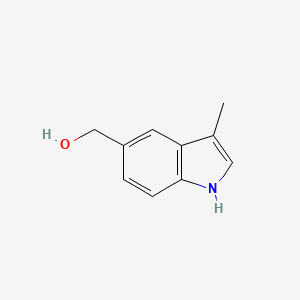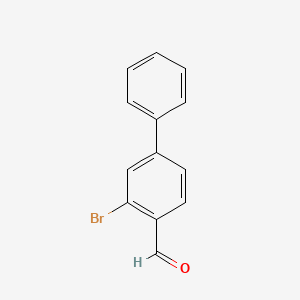
3-Bromobiphenyl-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobiphenyl-4-carboxaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the third position and a formyl group at the fourth position on the biphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction:
Reactants: 1-bromo-3-iodobenzene, phenylboronic acid, Pd(OAc)2, PPh3, K2CO3
Solvents: Toluene, water
Conditions: Reflux at 100°C for 24 hours
-
Catalytic Reaction:
Reactants: Aryl boronic acid, 1,3-dibromobenzene, K3PO4
Solvent: Toluene
Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like KMnO4 or CrO3
Conditions: Typically carried out in acidic or neutral conditions
Products: Conversion to carboxylic acids or other oxidized derivatives
-
Reduction:
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Usually performed in anhydrous conditions
Products: Reduction to alcohols or other reduced forms
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or base
Products: Substituted biphenyl derivatives
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol
Substitution: Amines in the presence of a base like NaOH
Major Products:
Oxidation: Biphenyl-4-carboxylic acid
Reduction: 3-Bromobiphenyl-4-methanol
Substitution: 3-Aminobiphenyl-4-carboxaldehyde
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the manufacture of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.
Comparison with Similar Compounds
3-Bromobiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromobiphenyl-4-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Biphenyl-4-carboxaldehyde: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromobiphenyl-4-carboxaldehyde is unique due to the presence of both a bromine atom and a formyl group on the biphenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C13H9BrO |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-bromo-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZSBBCCLFWAMIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)

![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
